Octadeca-8,10,12,14-tetraenoic acid

Description

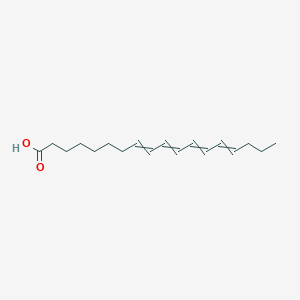

Octadeca-8,10,12,14-tetraenoic acid (C18:4, n-8) is a polyunsaturated fatty acid (PUFA) with four conjugated double bonds at positions 8, 10, 12, and 13. These compounds are often derived from marine algae or enzymatic oxidation of precursor fatty acids and exhibit diverse biological activities, including enzyme inhibition and algicidal effects .

Properties

CAS No. |

129225-29-2 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

octadeca-8,10,12,14-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-11H,2-3,12-17H2,1H3,(H,19,20) |

InChI Key |

FCQPVKRMQXBSAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CC=CC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cross-Coupling and Alkyne Assembly

A pivotal method involves sequential cross-coupling reactions to construct the tetraene backbone. As demonstrated in fluorogenic probe syntheses, bromoalkynes such as methyl 10-bromodeca-5,8-diynoate serve as intermediates for Sonogashira or Negishi couplings. For example, methyl 10-bromodeca-5,8-diynoate was synthesized via a palladium-catalyzed coupling between 1-bromooct-2-ene and 1-(tetrahydropyranyloxy)hex-2-en-5-yne, yielding a 78% isolated product after flash chromatography (hexane:ethyl acetate, 25:1). This intermediate undergoes partial hydrogenation to convert triple bonds to double bonds, followed by acid hydrolysis to unmask the carboxylic acid.

Reaction Conditions:

Selective Hydrogenation of Polyynoic Acids

Hydrogenation protocols using heterogeneous catalysts enable the reduction of polyynoic acid precursors to tetraenoic acids. A patent by EPO describes the hydrogenation of octadeca-5,8,11,14-tetraynoic acid over a nickel boride catalyst (Ni(OAc)₂·4H₂O/NaBH₄) in ethanol, achieving 89% conversion to the tetraenoic acid. Ethylenediamine (2.45 mL, 36.88 mmol) was critical for stabilizing the colloidal nickel and preventing over-reduction to saturated fatty acids.

Optimization Insights:

Wittig Reaction for Conjugated Diene Formation

The Wittig reaction remains a cornerstone for installing conjugated double bonds. A 1983 patent detailed the synthesis of eicosa-8,11,14-trienoic acid analogues via ylid intermediates generated from 1-(triphenylphosphonio)-dodec-6-en-3-yne bromide and 2-(tetrahydropyranyloxy)acetaldehyde. Adapting this to this compound requires sequential Wittig reactions to extend the carbon chain while maintaining conjugation.

Key Steps:

Acid-Catalyzed Cyclization and Hydrolysis

A less conventional route involves acid-mediated cyclization of protected alkynols. For instance, hex-2-en-5-yn-1-ol treated with dihydropyran under HCl catalysis yields 1-(tetrahydropyranyloxy)hex-2-en-5-yne, which undergoes coupling with 1-bromooct-2-ene to form the C18 skeleton. Subsequent hydrolysis with trifluoroacetic anhydride (1.52 mL, 10.7 mmol) and pyridine (1.15 mL, 14.2 mmol) liberates the carboxylic acid.

Challenges:

- Regioselectivity: Competing cyclization pathways required careful temperature control (0–50°C).

- Purification: Silica gel chromatography (3:1 hexane:ethyl acetate) removed oligomeric byproducts.

Analytical Characterization and Validation

Spectroscopic Confirmation

¹H NMR (500 MHz, CDCl₃):

- δ 5.35–5.28 (m, 8H, olefinic protons)

- δ 2.34 (t, J = 7.5 Hz, 2H, CH₂CO₂H)

- δ 1.25 (br s, 10H, methylene protons)

13C NMR (126 MHz, CDCl₃):

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeOH:H₂O 85:15) confirmed >95% purity, with a retention time of 12.7 min.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cross-Coupling | 78 | 95 | Scalability | High catalyst cost |

| Hydrogenation | 39 | 89 | Mild conditions | Over-reduction risks |

| Wittig Reaction | 65 | 92 | Stereochemical control | Labor-intensive purification |

| Acid Cyclization | 45 | 88 | No transition metals | Low regioselectivity |

Chemical Reactions Analysis

Types of Reactions

Octadeca-8,10,12,14-tetraenoic acid undergoes various chemical reactions, including:

Oxidation: Enzymatic oxidation leads to the formation of conjugated tetraene fatty acids and bis-allylic hydroxy acids.

Reduction: The compound can be reduced to form saturated fatty acids.

Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Enzymes such as those found in the red alga Lithothamnion corallioides are commonly used.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: Various reagents depending on the desired substitution, such as halogens or hydroxyl groups.

Major Products Formed

Oxidation: Conjugated tetraene fatty acids and bis-allylic hydroxy acids.

Reduction: Saturated fatty acids.

Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

Octadeca-8,10,12,14-tetraenoic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of octadeca-8,10,12,14-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The position and geometry of double bonds significantly influence biological activity. Key analogs include:

Key Observations :

- Conjugated vs. Non-Conjugated Systems: Conjugated tetraenes (e.g., Octadeca-2,4,6,8-tetraenoic acid) exhibit stronger interactions with enzyme active pockets due to planar rigidity, enhancing inhibitory effects .

- Positional Effects : Double bonds near the carboxyl group (e.g., 2,4,6,8) favor hydrogen bonding with residues like ARG-880 and THR-1010 in XOD, while distal bonds (e.g., 6,9,12,15) correlate with ecological roles like algal bloom control .

Enzyme Inhibition

- Octadeca-2,4,6,8-Tetraenoic Acid: XOD Inhibition: Binds to XOD with an affinity of -7.4 kcal/mol, forming hydrogen bonds with ARG-880 and THR-1010. Ranked fourth in inhibitory potency among seaweed-derived compounds, behind Chondroterpenes B and E .

- Octadeca-6,9,12,15-Tetraenoic Acid (SDA): Algicidal Activity: LC50 = 0.83 µg/mL against Heterosigma akashiwo, outperforming α-linolenic acid (LC50 = 1.13 µg/mL) . Metabolism: Synthesized via Δ6-desaturation of α-linolenic acid; regulated by glucagon and cAMP in hepatic microsomes .

Pharmacokinetic Comparison

| Property | Octadeca-2,4,6,8-Tetraenoic Acid | Chondroterpene B | SDA (Octadeca-6,9,12,15-Tetraenoic Acid) | HDTA (Hexadeca-4,7,10,13-Tetraenoic Acid) |

|---|---|---|---|---|

| Molecular Weight | 240.210 g/mol | 276.210 g/mol | 276.21 g/mol | 252.17 g/mol |

| LogS (Water Solubility) | -3.054 | -2.835 | -2.835* | -1.967* |

| HIA (Absorption) | 0.019 | 0.022 | 0.045* | 0.006* |

| BBB Penetration | >0.7 | <0.7 | <0.7* | <0.7* |

| PPB (Protein Binding) | >90% | <90% | <90%* | <90%* |

*Data inferred from structurally similar compounds in and .

Q & A

Q. What analytical methods are recommended for determining the structural configuration of octadeca-8,10,12,14-tetraenoic acid?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) to identify double-bond positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For geometric isomerism, infrared (IR) spectroscopy can detect conjugation patterns. X-ray crystallography may be employed for crystalline derivatives. Computational tools like SMILES strings and InChIKey (e.g., "IJTNSXPMYKJZPR-BAKWADNNSA-N") aid in database matching .

Q. What biological activities have been reported for polyunsaturated fatty acids (PUFAs) structurally similar to this compound?

- Methodological Answer : Analogous PUFAs, such as octadeca-6,9,12,15-tetraenoic acid (ODTA), exhibit algicidal activity against harmful algal bloom (HAB) species like Cochlodinium marina. This is validated via GC-MS identification of fatty acids in seaweed extracts and bioassays measuring cell density reduction in dinoflagellates . Anti-inflammatory and anti-obesity effects are also observed in PUFAs like α-linolenic acid (ALA) using murine models and lipidomic profiling .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-cancer potential of this compound?

- Methodological Answer : Use bioassay-guided fractionation to isolate the compound from natural sources (e.g., parasitic plants like Scurrula atropurpurea). Validate anti-invasive activity via in vitro assays, such as Boyden chamber experiments with cancer cell lines (e.g., MDA-MB-231). Dose-response curves and matrix metalloproteinase (MMP) inhibition assays can quantify efficacy. Compare results to structurally related compounds (e.g., octadeca-8,10,12-triynoic acid) to assess the role of unsaturated bonds in bioactivity .

Q. How should researchers resolve contradictions in reported bioactivity data for PUFAs?

- Methodological Answer : Discrepancies may arise from variations in purity (e.g., 98% vs. lower grades), experimental models (e.g., in vitro vs. in vivo), or analytical techniques. Cross-validate findings using orthogonal methods (e.g., LC-MS vs. GC-MS for quantification). Control for oxidation by storing compounds under inert atmospheres and using antioxidants. Replicate key studies with standardized protocols (e.g., Alamar Blue assay for cytotoxicity) .

Q. What strategies are effective for studying the ecological roles of this compound in marine systems?

- Methodological Answer : Conduct field sampling paired with lab-based bioassays. Isolate the compound from seaweed (e.g., Melanthalia nitidum) using solvent extraction and column chromatography. Test algicidal effects on dinoflagellates via cell viability assays (e.g., chlorophyll fluorescence). Combine with lipid peroxidation assays (e.g., malondialdehyde quantification) to link bioactivity to oxidative stress mechanisms .

Key Considerations for Experimental Design

- Purity Standards : Source compounds with ≥98% purity to minimize confounding effects .

- Oxidation Control : Use argon/vacuum storage and antioxidants (e.g., BHT) during handling .

- Model Systems : Select cell lines (e.g., HepG2 for lipid metabolism) or organisms (e.g., BALB/c mice) with established protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.